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Compound of Interest

Compound Name: Cl-PEG6-acid

Cat. No.: B8227384 Get Quote

The chloro group, consisting of a chlorine atom bonded to a carbon, introduces a polar

covalent bond (C-Cl) due to chlorine's higher electronegativity. This polarity renders the carbon

atom electrophilic and susceptible to attack by nucleophiles, making nucleophilic substitution

the hallmark reaction of alkyl chlorides.

Reactivity and Mechanisms
The reactivity of the chloro group is primarily dictated by the structure of the alkyl group to

which it is attached, leading to two distinct mechanistic pathways for nucleophilic substitution:

SN1 and SN2.

SN2 (Substitution, Nucleophilic, Bimolecular): This is a single-step, concerted mechanism

where the nucleophile attacks the electrophilic carbon at the same time as the chloride

leaving group departs. The reaction rate is dependent on the concentration of both the alkyl

halide and the nucleophile. This mechanism is favored for methyl and primary alkyl halides

due to minimal steric hindrance, allowing the nucleophile to approach the carbon atom from

the backside. This backside attack results in an inversion of stereochemistry at the carbon

center.

SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that begins

with the slow, rate-determining departure of the chloride ion to form a planar carbocation

intermediate. In the second step, the nucleophile rapidly attacks the carbocation. Because

the nucleophile can attack from either side of the planar carbocation, the SN1 reaction
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typically leads to a racemic mixture of products if the carbon is a stereocenter. This pathway

is favored for tertiary alkyl halides because they can form the most stable carbocations.

The Chloro Group in Drug Development
The inclusion of a chlorine atom in a drug candidate can have profound, sometimes

unexpected, effects on its biological activity and pharmacokinetic profile, a phenomenon

occasionally termed the "magic chloro" effect.

Physicochemical Properties: Chlorine is an electron-withdrawing group that can significantly

alter the acidity or basicity of nearby functional groups. Its lipophilic nature can enhance a

molecule's ability to cross biological membranes.

Target Interactions: A chlorine atom can form halogen bonds, a type of non-covalent

interaction, with protein targets, potentially increasing binding affinity and potency. It can also

influence the conformation of the drug molecule, locking it into a bioactive shape.

Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, so

introducing a chloro group at a metabolically vulnerable position can increase the drug's half-

life.

Quantitative Data: Reactivity of Alkyl Halides
The reactivity of haloalkanes in substitution reactions is heavily influenced by the strength of

the carbon-halogen bond. Weaker bonds are broken more easily, leading to faster reactions.

Halogenoalkane (R-X)
C-X Bond Enthalpy
(kJ/mol)

Relative Rate of Reaction

R-F 452 1

R-Cl 351 200,000

R-Br 293 10,000,000

R-I 234 30,000,000
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Data sourced from multiple organic chemistry resources. The C-Cl bond is significantly weaker

than the C-F bond but stronger than C-Br and C-I bonds, making chloroalkanes moderately

reactive and synthetically versatile.

Experimental Protocol: Nucleophilic Substitution of
1-Chlorobutane with Hydroxide
This protocol describes the conversion of a primary alkyl chloride to an alcohol via an SN2

reaction.

Objective: To synthesize butan-1-ol from 1-chlorobutane.

Materials:

1-chlorobutane

Sodium hydroxide (NaOH) solution (aqueous)

Reflux apparatus (round-bottom flask, condenser)

Heating mantle

Separatory funnel

Distillation apparatus

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Set up the reflux apparatus. Place 1-chlorobutane and an aqueous solution of sodium

hydroxide into the round-bottom flask.

Heat the mixture under reflux for approximately 1 hour. The hydroxide ion (OH⁻) acts as the

nucleophile, attacking the carbon bonded to the chlorine.

After reflux, allow the mixture to cool. Two layers will form: an upper aqueous layer and a

lower organic layer containing the product, butan-1-ol.
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Transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer.

Wash the organic layer with water to remove any remaining NaOH.

Dry the organic layer using a suitable drying agent like anhydrous magnesium sulfate.

Purify the butan-1-ol by fractional distillation, collecting the fraction that boils at the known

boiling point of butan-1-ol (approx. 117 °C).

Visualizations: Nucleophilic Substitution Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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